molecular formula C10H8ClN3O B2819098 4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 338777-74-5

4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2819098
CAS No.: 338777-74-5
M. Wt: 221.64
InChI Key: GHGIIBIZZBWCGP-UHFFFAOYSA-N
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Description

4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a chemical compound known for its unique structure and properties It consists of a pyrazolone core with a methylene bridge linked to a 2-chloroaniline moiety

Preparation Methods

The synthesis of 4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 2-chloroaniline with a suitable pyrazolone derivative under specific conditions. One common method involves the condensation reaction between 2-chloroaniline and 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrazolone ring or the chloro group.

    Substitution: The chloro group in the 2-chloroaniline moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, leading to the formation of various condensation products

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical research.

    Medicine: Research has indicated that derivatives of this compound may possess anti-inflammatory, analgesic, and antimicrobial properties, making them potential candidates for therapeutic applications.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific derivative and application.

Comparison with Similar Compounds

4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of the pyrazolone core and the 2-chloroaniline moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[(2-chlorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-8-3-1-2-4-9(8)12-5-7-6-13-14-10(7)15/h1-6H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRIJLFIMAMGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CNNC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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